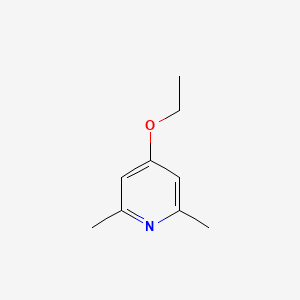

4-Ethoxy-2,3,5,6-tetrafluoropyridine

Vue d'ensemble

Description

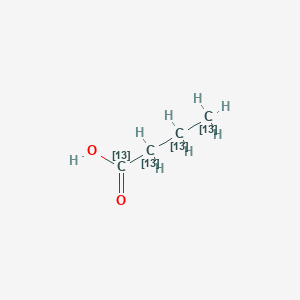

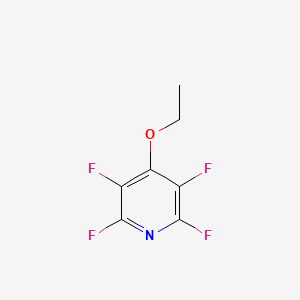

4-Ethoxy-2,3,5,6-tetrafluoropyridine is a perfluorinated heteroaromatic compound . It is a derivative of pentafluoropyridine, which is a compound where all the hydrogen atoms in the heterocyclic ring have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluoropyridine involves a nucleophilic substitution reaction of pentafluoropyridine with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . This reaction provides 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields . The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux gives a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3,5,6-tetrafluoropyridine is characterized using 1H, 13C, and 19F-NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

4-Ethoxy-2,3,5,6-tetrafluoropyridine, being a derivative of pentafluoropyridine, is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Biological Significance: A study highlighted the synthesis of new fluorinated compounds, including 4-amino-2-ethoxy-3,5,6-trifluoropyridine, derived from 4-amino 2,3,5,6-tetrafluoropyridine. These compounds displayed biological activity against various bacteria and fungus, showing mild to moderate activity against species like Escherichia coli and Salmonella typhimurium (Raache, Sekhri, & Tabchouche, 2016).

Macrocyclic Ring Systems

- Synthesis of Macrocycles: Research has utilized 4-alkoxy-tetrafluoropyridine derivatives in the synthesis of macrocyclic ring systems. These include 14- and 16-membered rings comprising pyridine with poly-ether or amine subunits. The structural characterization of two macrocycles was achieved through X-ray crystallography (Chambers et al., 2004).

Chemical Reactivity and Synthesis

- Hydrodefluorination Studies: A study demonstrated the hydrodefluorination of pentafluoropyridine at rhodium using dihydrogen, leading to the formation of 2,3,5,6-tetrafluoropyridine and unusual rhodium hydrido complexes. This process presents a catalytic method for C-F activation and formation of tetrafluoropyridine (Braun et al., 2007).

Vibrational Spectral Studies

- Spectroscopic Analysis: Quantum mechanical calculations have been conducted on derivatives like 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine. These studies include vibrational spectral analyses and assessments of molecular stability, bond strength, and electronic properties (Selvarani, Balachandran, & Vishwanathan, 2014).

Ladder Polymer Synthesis

- Polymer Chemistry: Silylated tetrahydroxy compounds were polycondensed with 2,3,5,6-tetrafluoropyridine, leading to the formation of soluble ladder polymers. The research explored variations in reaction media and conditions to achieve high conversion and control over polymer structures (Kricheldorf et al., 2006).

Mécanisme D'action

The mechanism of action involves a two-step addition–elimination mechanism. First, the nucleophile is added, and then the fluorine atom is eliminated from the ring nitrogen . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence 4 (Para)-fluorine > 2 (Ortho)-fluorine > 3 (Meta)-fluorine .

Safety and Hazards

Orientations Futures

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluoropyridine opens up new avenues for innovative research and has the potential to revolutionize numerous cleaner and waste-reducing industrial processes . The preparation of fluorinated ionic liquids has been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but has shown remarkable properties, leaving the pursuit of such novel systems worthwhile .

Propriétés

IUPAC Name |

4-ethoxy-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKZNDNMTNPRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506129 | |

| Record name | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

CAS RN |

76513-32-1 | |

| Record name | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.